molecular formula C6H11F3N2 B15239086 3-(Trifluoromethyl)piperidin-3-amine

3-(Trifluoromethyl)piperidin-3-amine

Cat. No.: B15239086
M. Wt: 168.16 g/mol
InChI Key: XDTJFSNENZWBSS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidin-3-amine (CAS 1713668-09-7) is a fluorinated amine compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This specialty piperidine derivative features both an amine group and a trifluoromethyl group on the same carbon atom of the saturated ring system, making it a valuable scaffold for the synthesis of more complex molecules . The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical agents due to its ability to influence the metabolic stability, lipophilicity, and binding affinity of molecules. Piperidine rings are fundamental structural components found in a vast array of bioactive compounds. As such, this compound is a high-value intermediate for researchers designing novel active compounds, particularly in the development of potential antiviral agents . Its structural features align with contemporary research into broad-spectrum antiviral agents, where similar trifluoromethyl-containing heterocycles have shown promising activity against viruses such as influenza (H1N1) and herpes simplex virus 1 (HSV-1) . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

3-(trifluoromethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5(10)2-1-3-11-4-5/h11H,1-4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTJFSNENZWBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Piperidine Carboxylic Acids

The direct fluorination of piperidine carboxylic acid derivatives represents a scalable industrial method. A Chinese patent (CN102603611B) details the reaction of 4-piperidine carboxylic acid with sulfur tetrafluoride (SF₄) in anhydrous hydrofluoric acid (HF) and methylene dichloride at 85°C for 3 hours, yielding 4-(trifluoromethyl)piperidine at 80.1% efficiency. While this method targets the 4-position, analogous protocols can be adapted for 3-substituted analogs by modifying the starting carboxylic acid regiochemistry.

Mechanistic Insights :
SF₄ acts as both a fluorinating and dehydrating agent, converting the carboxylic acid group (–COOH) to –CF₃ via intermediate acyl fluoride formation. The reaction proceeds under moderate pressure (2–4 bar) in corrosion-resistant reactors (e.g., 316L stainless steel). Critical parameters include:

  • Molar ratio : SF₄ to substrate = 1.5–3:1
  • Solvent system : HF/CH₂Cl₂ or HF/CHCl₃ mixtures
  • Temperature : 50–150°C (optimized at 85°C)

Limitations :

  • Requires specialized equipment for HF handling
  • Limited functional group tolerance due to harsh conditions

Reduction of Trifluoromethyl-Substituted Imines

Imine intermediates derived from δ-lactams or pyridinones serve as precursors for 3-(trifluoromethyl)piperidin-3-amine. A 2017 Molecules study outlines the synthesis of α-trifluoromethylpiperidines via NaBH(OAc)₃ reduction of cyclic imines (Scheme 8). For example, imine 13 (derived from N-(diethoxymethyl)piperidin-2-one) is reduced in methanol to yield 2-trifluoromethylpiperidine (2 ) at 71%. Adapting this to the 3-position necessitates starting materials with pre-installed amine groups at C3.

Key Steps :

  • Imine Formation : Condensation of δ-lactams with aldehydes/ketones under acidic conditions.
  • Reduction : Sodium triacetoxyborohydride selectively reduces the C=N bond without affecting the CF₃ group.

Optimization Data :

Starting Material Reducing Agent Solvent Yield (%)
Imine 13 NaBH(OAc)₃ MeOH 71
Imine 27 TMSCF₃/TFA MeCN 82

Cyclization of Linear Amines

Linear ω-amino ketones or esters undergo cyclization to form the piperidine ring. A notable example involves the base-induced cyclization of δ-aminoester 92 (derived from ketoester 90 ) using NaH in THF, yielding lactam 93 (Scheme 29). Subsequent reduction with LiAlH₄/AlCl₃ affords the amine.

Case Study :

  • Aminoester Synthesis : Ketoester 90 reacts with aniline to form imine 91 , reduced to δ-aminoester 92 .
  • Cyclization : NaH promotes lactamization to 93 .
  • Reduction : LiAlH₄/AlCl₃ converts 93 to this compound.

Advantages :

  • High functionalization tolerance
  • Enables introduction of stereocenters via chiral auxiliaries

Multicomponent Reactions (Ugi-Type)

Ugi reactions enable the convergent assembly of this compound from imines, isocyanides, and carboxylic acids. In one protocol, imine 13 reacts with isocyanides (RNC) and trifluoroacetic acid to form piperidine 16 (Scheme 10). Yields reach 92% for phosphorylated derivatives (e.g., 14 ).

Representative Protocol :

  • Imine Preparation : δ-Lactam-derived imine 13 .
  • Ugi Reaction :
    • Reagents: RNC, CF₃CO₂H
    • Conditions: RT, 12h
  • Post-Modification : Hydrogenolysis or hydrolysis to free amine.

Scope :

  • Compatible with aryl, alkyl, and heterocyclic isocyanides
  • Generates tetrazole derivatives (e.g., 17 ) via azido-Ugi variants

Electrophilic-Induced Cyclization

Electrophilic reagents like iodine facilitate cyclization of ω-amino alkynes to piperidines. For instance, treatment of imine 78 with I₂/NaH produces bicyclic intermediate 79 , which rearranges to diiodo derivative 80 (Scheme 25). Subsequent dehalogenation yields the target amine.

Mechanism :

  • Iminium Formation : I₂ oxidizes the alkyne to iminium ion.
  • Cyclization : Intramolecular attack by the amine forms the piperidine core.
  • Rearrangement : CF₃ group migration stabilizes the intermediate.

Performance :

  • Yield: 65–80%
  • Diastereoselectivity: Moderate (dr 2:1 to 4:1)

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines with different substituents .

Scientific Research Applications

3-(Trifluoromethyl)piperidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of enzymes and receptors by binding to their active sites .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The trifluoromethyl group’s position and connectivity significantly influence molecular behavior. Below is a comparison of key analogs:

Compound Name Structure Molecular Formula Molecular Weight Key Features
3-(Trifluoromethyl)piperidin-3-amine (hypothetical) Piperidine ring with -CF₃ and -NH₂ at position 3 C₆H₁₁F₃N₂ 176.16 (calculated) Compact structure with direct -CF₃ on the ring; high polarity and rigidity.
1-(3-(Trifluoromethyl)phenyl)piperidin-3-amine Piperidin-3-amine with a 3-CF₃-phenyl group on N1 C₁₂H₁₅F₃N₂ 258.26 Aromatic substitution introduces π-π stacking potential; increased steric bulk.
1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine Piperidin-4-amine with a benzyl-CF₃ substituent on N1 C₁₃H₁₇F₃N₂ 258.29 Flexible benzyl linker; modulates membrane permeability.
Compound 21n (Isoxazolo[5,4-d]pyrimidine derivative) Isoxazolo-pyrimidine core linked to piperidin-3-amine C₁₈H₁₅F₄N₅O 411.11 Heterocyclic core enhances target affinity; used in Toll-like receptor studies.
Compound 49 (Antimalarial agent) Piperidine with trifluoromethyl and imidazopyrazinyl groups C₁₉H₂₃F₃N₅O 394.19 Extended conjugation improves binding to parasitic targets.

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : Trifluoromethyl groups increase logP values, enhancing membrane permeability. For example, Compound 21n’s logP is elevated by the isoxazolo-pyrimidine core .
  • Metabolic Stability : Direct -CF₃ on piperidine (hypothetical compound) may resist oxidative metabolism better than aryl-CF₃ analogs .
  • Steric Effects : Bulky substituents (e.g., benzyl-CF₃ in ) can hinder target binding but improve selectivity.

Biological Activity

3-(Trifluoromethyl)piperidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural properties and biological activities. The trifluoromethyl group (CF3-CF_3) enhances the lipophilicity and metabolic stability of compounds, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily stems from its interaction with neurotransmitter receptors and transporters. Research indicates that compounds containing the trifluoromethyl group can significantly enhance binding affinity and selectivity for various targets:

  • NMDA Receptor Modulation : Studies show that derivatives of trifluoromethyl-piperidine exhibit increased binding affinity at the phencyclidine (PCP) site of the NMDA receptor. For example, a related compound demonstrated nearly double the binding affinity when substituting an iodo group with a trifluoromethyl group .
  • Inhibition of Neurotransmitter Transporters : The compound has been linked with inhibition effects on neurotransmitter transporters, particularly those in the SLC6 family. This inhibition can affect neurotransmitter levels in the synaptic cleft, potentially leading to enhanced signaling in neuropsychiatric contexts .

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound and its derivatives:

  • Antidepressant Activity : A study investigating the pharmacological profile of trifluoromethyl piperidines found that certain derivatives exhibited significant antidepressant-like effects in animal models. These effects were attributed to enhanced serotonergic activity and modulation of the norepinephrine system .
  • Anti-Cancer Properties : Research has indicated that trifluoromethylated piperidine derivatives can exhibit synergistic effects when combined with other chemotherapeutic agents. For instance, one study demonstrated that a derivative showed potent activity against multiple myeloma cells, suggesting potential use in cancer therapy .
  • Neuroprotective Effects : Another line of research highlighted neuroprotective properties in models of neurodegenerative diseases. The compound was shown to reduce neuronal cell death induced by excitotoxicity, likely through modulation of glutamate receptor activity .

Data Table: Biological Activities of this compound Derivatives

Study Biological Activity Mechanism Reference
Study 1AntidepressantSerotonin reuptake inhibition
Study 2Anti-cancerSynergistic cytotoxicity with other agents
Study 3NeuroprotectiveModulation of glutamate receptors

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